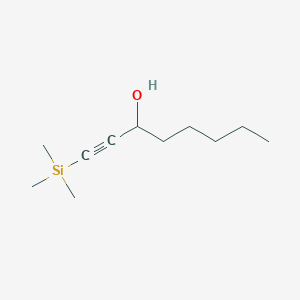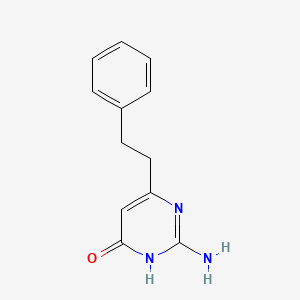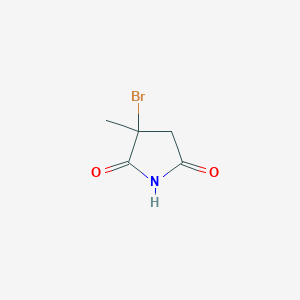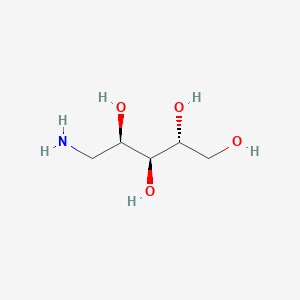
Chlorotris(cyclohexyloxy)silane
Overview
Description
Chlorotris(cyclohexyloxy)silane is a type of organofunctional silane . It is a reactive, chlorine-containing chemical compound related to silane . It has at least one silicon-chlorine (Si−Cl) bond .
Synthesis Analysis
The synthesis of chlorosilanes, including this compound, involves the reaction of silicon hydrides with substituted olefins and acetylenes . This process can occur in the liquid or gas phase by merely heating the reagents together . The reactions are better performed in the presence of catalysts such as peroxides, tertiary bases, or platinum salts .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains both organic functional and alkoxy groups in one molecule . The organofunctional groups are chosen for reactivity or compatibility with the polymer, while the alkoxy groups are intermediates in the formation of silanol groups for bonding to mineral surfaces .Chemical Reactions Analysis
Chlorosilanes, including this compound, are reactive compounds that undergo various chemical reactions . For instance, the methylchlorosilanes react with water to produce hydrogen chloride, giving siloxanes . Many compounds containing Si-Cl bonds can be converted to hydrides using lithium aluminium hydride .Physical And Chemical Properties Analysis
This compound has specific physical and chemical properties. For instance, it reacts rapidly with moisture, water, and protic solvents . More detailed information about its physical and chemical properties can be found in its Safety Data Sheet .Mechanism of Action
The “coupling” mechanism of organofunctional silanes like Chlorotris(cyclohexyloxy)silane depends on a stable link between the organofunctional group and hydrolyzable groups in compounds of the structure X3SiRY . The organofunctional groups are chosen for reactivity or compatibility with the polymer, while the hydrolyzable groups are intermediates in the formation of silanol groups for bonding to mineral surfaces .
Safety and Hazards
Future Directions
The future directions of Chlorotris(cyclohexyloxy)silane are promising. It has potential applications in various fields, including the synthesis of substances, laboratory chemicals , and the production of ultrapure silicon in the semiconductor industry . It is also used as coatings for silicon and glass surfaces, and in the production of silicone (polysiloxane) polymers .
properties
IUPAC Name |
chloro(tricyclohexyloxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClO3Si/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKYHVKRUUKCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)O[Si](OC2CCCCC2)(OC3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine](/img/structure/B3279611.png)









